molecular formula C29H24N4O2 B2736512 1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 548749-14-0

1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Numéro de catalogue: B2736512
Numéro CAS: 548749-14-0
Poids moléculaire: 460.537
Clé InChI: JKLWMSPABOJJAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “1-{[1,1’-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals . Another method involves conversion of a compound to the acyl chloride in the presence of oxalyl chloride in DMF, acyl coupling of the resulting product with 2-aminobenzophenone, displacement of the benzo triazole moiety with ammonia, and cyclization of the resulting amino-ketone intermediate .

Applications De Recherche Scientifique

Polymorphism and Bioavailability Enhancement

  • Research on polymorphs of related compounds has identified different crystalline forms (alpha and beta) obtained through recrystallization, influencing their solubility and bioavailability. Techniques such as solid dispersion and wet grinding have been employed to enhance their dissolution and absorption, showing that certain formulations can significantly increase bioavailability (Yano et al., 1996).

Colloidal Particle Formation and Stability

  • Investigations into the physicochemical and pharmaceutical properties of colloidal particles formed from solid dispersion systems of these compounds have demonstrated stable colloidal solutions with good absorption rates upon oral administration. These findings suggest a potential route for improving the delivery of poorly water-soluble drugs (Yano et al., 1996).

Gastrin/CCK-B Receptor Antagonism

  • Studies have identified certain derivatives as potent and selective antagonists of the gastrin/cholecystokinin-B (CCK-B) receptor, providing insights into their therapeutic potential for conditions influenced by these receptors. These compounds have been evaluated both in vitro and in vivo for their pharmacological profiles, revealing high selectivity and potency (Takinami et al., 1997).

Enzyme Inhibition and Anticancer Activity

  • Research on urea derivatives, including structure-activity relationships, has highlighted their potential as enzyme inhibitors and anticancer agents. Various studies have synthesized and tested compounds for their ability to inhibit specific enzymes and demonstrate anticancer activities in vitro, suggesting a promising area for the development of new therapeutic agents (Mustafa et al., 2014).

Propriétés

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2/c1-33-25-19-11-9-17-23(25)26(21-14-6-3-7-15-21)31-27(28(33)34)32-29(35)30-24-18-10-8-16-22(24)20-12-4-2-5-13-20/h2-19,27H,1H3,(H2,30,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLWMSPABOJJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.